molecular formula C6H8F3NO4 B6296641 Methyl 5,5,5-trifluoro-4-nitropentanoate CAS No. 124737-12-8

Methyl 5,5,5-trifluoro-4-nitropentanoate

Cat. No.: B6296641
CAS No.: 124737-12-8
M. Wt: 215.13 g/mol
InChI Key: PMZIGTAERQZZBQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 5,5,5-trifluoro-4-nitropentanoate typically involves the esterification of 5,5,5-trifluoro-4-nitropentanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Methyl 5,5,5-trifluoro-4-nitropentanoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5,5,5-trifluoro-4-nitropentanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5,5,5-trifluoro-4-nitropentanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Methyl 5,5,5-trifluoro-4-nitropentanoate can be compared with other fluorinated nitro compounds, such as:

Properties

IUPAC Name

methyl 5,5,5-trifluoro-4-nitropentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3NO4/c1-14-5(11)3-2-4(10(12)13)6(7,8)9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZIGTAERQZZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30560081
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124737-12-8
Record name Methyl 5,5,5-trifluoro-4-nitropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30560081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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